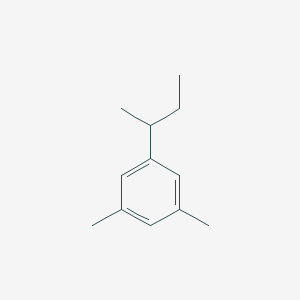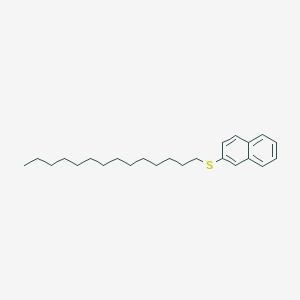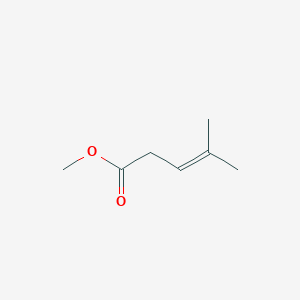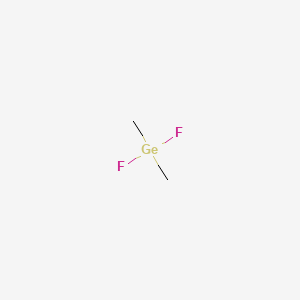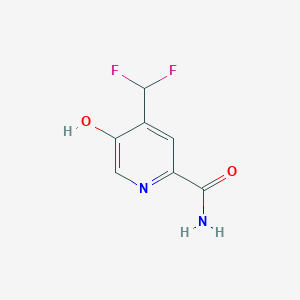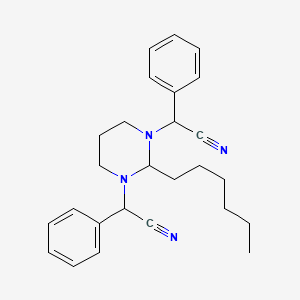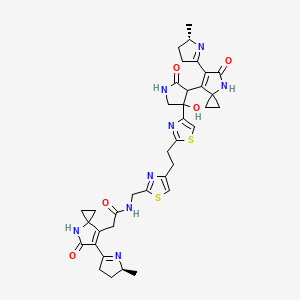![molecular formula C18H32N2O7Si B14747793 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside derivative. It is often used in the synthesis of oligonucleotides and other nucleic acid analogs due to its unique structural properties. The compound features protective groups that enhance its stability and reactivity, making it valuable in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Deprotection reactions: Removal of the protective groups under acidic or basic conditions.
Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.
科学的研究の応用
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: Employed in the study of RNA and DNA interactions and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.
類似化合物との比較
Similar Compounds
2’-O-Methyluridine: Another modified nucleoside with a methoxy group at the 2’ position.
3’-O-(t-Butyldimethylsilyl)uridine: Similar compound with only the 3’-hydroxyl group protected.
2’-O-(2-Methoxyethyl)uridine: Similar compound with only the 2’-hydroxyl group protected.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is unique due to the dual protection of both the 3’- and 2’-hydroxyl groups, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in complex synthetic applications where selective deprotection is required.
特性
分子式 |
C18H32N2O7Si |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1 |
InChIキー |
MVUNUYQKOFMHDC-DTZQCDIJSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

